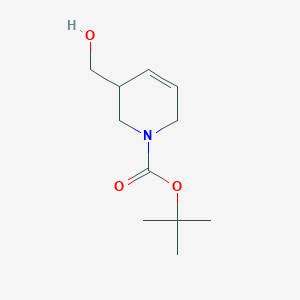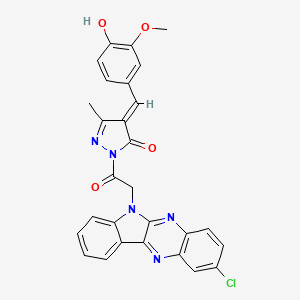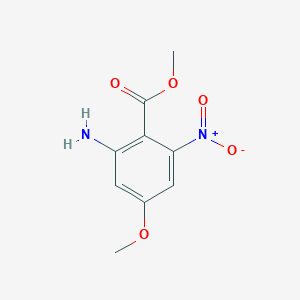
Methyl2-amino-4-methoxy-6-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-methoxy-6-nitrobenzoate is an organic compound with the molecular formula C9H10N2O5 It is a derivative of benzoic acid and contains functional groups such as an amino group, a methoxy group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-methoxy-6-nitrobenzoate typically involves the nitration of methyl 2-amino-4-methoxybenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-amino-4-methoxy-6-nitrobenzoate may involve large-scale nitration reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and safety of the process. After nitration, the product is typically purified through recrystallization or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-4-methoxy-6-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydroxide can lead to the formation of corresponding hydroxyl derivatives.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium hydroxide, other nucleophiles.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Methyl 2,4-diamino-6-methoxybenzoate.
Substitution: Methyl 2-amino-4-hydroxy-6-nitrobenzoate.
Oxidation: Methyl 2-nitroso-4-methoxy-6-nitrobenzoate.
Applications De Recherche Scientifique
Methyl 2-amino-4-methoxy-6-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-4-methoxy-6-nitrobenzoate depends on its interaction with specific molecular targets. For example, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of functional groups such as the nitro and amino groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-amino-2-methoxybenzoate
- Methyl 4-nitrobenzoate
- 2-amino-4-methoxy-6-methyl-1,3,5-triazine
Uniqueness
Methyl 2-amino-4-methoxy-6-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzoate ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.
Propriétés
Formule moléculaire |
C9H10N2O5 |
|---|---|
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
methyl 2-amino-4-methoxy-6-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O5/c1-15-5-3-6(10)8(9(12)16-2)7(4-5)11(13)14/h3-4H,10H2,1-2H3 |
Clé InChI |
DQFDSMYQYWRXMB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


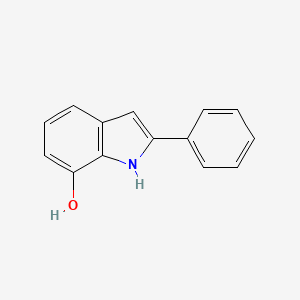
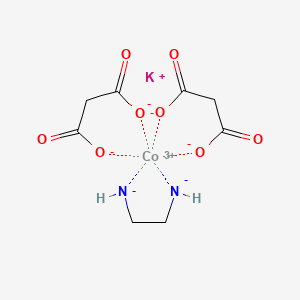
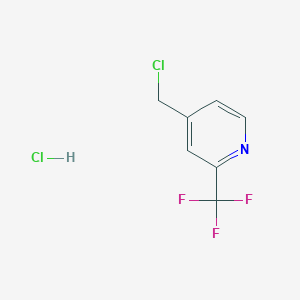


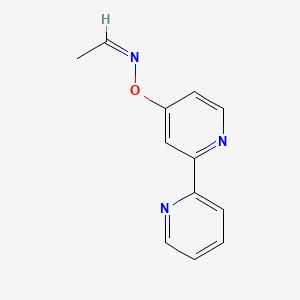
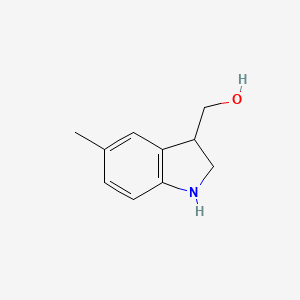

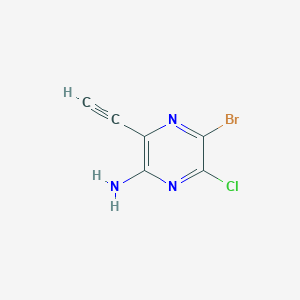
![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)

![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B13138710.png)
